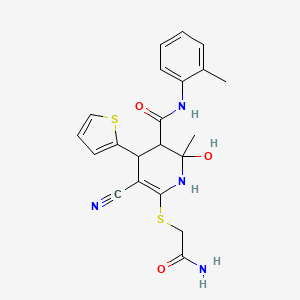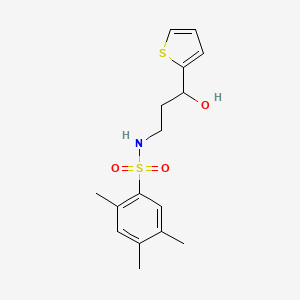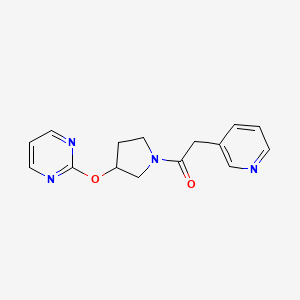
(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole and thiophene are both sulfur-containing heterocycles that are often found in biologically active compounds . Thiazole is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves the reaction of an alpha-haloketone with an amine or a thiol . The exact synthesis route for “(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be planar due to the aromatic nature of the thiazole and thiophene rings . The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
Thiazole and thiophene rings are aromatic and relatively stable. They can undergo electrophilic aromatic substitution reactions, similar to benzene . The exact reactions that “this compound” could undergo would depend on the specific substituents and their positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on the specific substituents and their positions. Thiazole and thiophene derivatives are generally colorless, crystalline solids .科学的研究の応用
Synthesis and Characterization
Spectral Characterization and DFT Studies : Novel compounds with structures similar to "(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" have been synthesized and characterized using various spectral methods. The compounds were analyzed through UV, IR, NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations were conducted to optimize the structure and understand the vibrational spectra, bonding features, and reactivity. These studies also explored the compounds' thermodynamic stability and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Crystal Structure Analysis : Research on compounds with thiophene components has revealed their significance in material science and pharmaceuticals, due to their diverse biological activities and applications in organic electronics. The synthesis process and crystal structure of a specific thiophene derivative were detailed, highlighting the compound's potential applications in various fields (Nagaraju et al., 2018).
Molecular Docking and Biological Activity
Antiviral and Pharmacokinetic Behavior : Another study focused on synthesizing a compound with a similar base structure and elucidating its structure through spectral techniques. The research included DFT calculations to analyze stability and charge transfer, with molecular docking conducted to understand antiviral activity and pharmacokinetic behavior. This approach suggests potential applications in designing compounds with specific biological activities (FathimaShahana & Yardily, 2020).
Applications in Material Science
Synthesis for Material Science Applications : Compounds incorporating thiophene structures have been synthesized and studied for their extensive applications in material science, including their use in organic electronics such as thin-film transistors and solar cells. This underscores the importance of thiophene derivatives in developing new materials for technological applications (Koza et al., 2013).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Safety and Hazards
将来の方向性
Thiazole and thiophene derivatives are areas of active research due to their wide range of biological activities . Future research could involve the synthesis and testing of new derivatives, including “(2-Methylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone”, for various biological activities .
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMHTGAHFMJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2933179.png)
![2-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoropyrimidine](/img/structure/B2933180.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)

![4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2933184.png)

![Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2933187.png)


![3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2933193.png)

![1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2933195.png)

